Angiogenin (108-122)

Enzymatic inhibition tRNA cleavage RNase activity

Angiogenin (108-122), cataloged under CAS 112173-49-6, is a synthetic 15-amino acid C-terminal peptide fragment (Sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg; ENGLPVHLDQSIFRR) derived from the human angiogenin (ANG) protein. It functions as a competitive inhibitor of the enzymatic and biological activities of full-length angiogenin, specifically targeting its ribonucleolytic function on tRNA.

Molecular Formula C78H125N25O23
Molecular Weight 1781.0 g/mol
Cat. No. B13653064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiogenin (108-122)
Molecular FormulaC78H125N25O23
Molecular Weight1781.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)
InChIKeyOQNNLMANCATHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiogenin (108-122) for Research and Procurement: Product Identity, Class, and Core Specifications


Angiogenin (108-122), cataloged under CAS 112173-49-6, is a synthetic 15-amino acid C-terminal peptide fragment (Sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg; ENGLPVHLDQSIFRR) derived from the human angiogenin (ANG) protein [1]. It functions as a competitive inhibitor of the enzymatic and biological activities of full-length angiogenin, specifically targeting its ribonucleolytic function on tRNA . As a member of the angiogenin fragment class, this peptide is distinct from the parent 14 kDa protein and is primarily utilized as a research tool for dissecting angiogenin-mediated signaling and validating therapeutic targets in angiogenesis-dependent pathologies .

Procurement Risk: Why Angiogenin (108-122) Cannot Be Interchanged with Other C-Terminal Angiogenin Fragments


Generic substitution of C-terminal angiogenin fragments in experimental systems introduces significant data variability and mechanistic ambiguity due to distinct residue-dependent functional profiles. Angiogenin (108-122) is not functionally equivalent to closely related fragments such as Angiogenin (108-123) or Angiogenin (108-121). Empirical evidence demonstrates that these analogs exhibit divergent inhibitory potencies and biological outcomes in key assays [1]. The presence or absence of a single terminal residue (e.g., Pro-123 or Arg-122) directly alters the peptide's binding affinity for the angiogenin active site, its inhibitory constant (Ki), and its capacity to block neovascularization in vivo . Therefore, substituting Angiogenin (108-122) with a similar peptide without rigorous revalidation risks compromising the reproducibility and interpretability of angiogenesis research [2].

Quantitative Differentiation Guide: Verifiable Performance Metrics for Angiogenin (108-122)


Direct Comparison of Ribonucleolytic Inhibition (tRNA Substrate): Angiogenin (108-122) vs. Full-Length Angiogenin

Angiogenin (108-122) inhibits the ribonucleolytic activity of full-length angiogenin by 39% when tRNA is used as the substrate. This establishes a quantifiable baseline for its inhibitory function, contrasting with the uncontrolled activity of the unopposed parent protein. While other C-terminal fragments like Angiogenin (108-123) also inhibit this activity, the specific inhibition percentage for (108-122) provides a key reference point for comparative studies [1].

Enzymatic inhibition tRNA cleavage RNase activity Angiogenin antagonism

Comparative Inhibitory Potency (Ki Value): Angiogenin (108-123) vs. Angiogenin (108-122) Context

The structurally related fragment Angiogenin (108-123) exhibits a measurable inhibitory constant (Ki) of 278 μM against angiogenin-catalyzed tRNA degradation. While a direct Ki value for Angiogenin (108-122) is not reported in the same study, the presence of this quantifiable benchmark for the longer (108-123) fragment provides a critical comparative reference. The 15-amino acid (108-122) fragment, lacking the C-terminal Proline residue, is predicted to exhibit a distinct binding mode and potentially altered affinity, making it a valuable alternative for structure-activity relationship (SAR) investigations .

Enzyme kinetics Inhibitory constant Binding affinity Structure-activity relationship

Cellular Functional Assay Benchmarking: Angiogenin (108-121) Activity in Cell-Free Translation

In a cell-free protein synthesis assay using rabbit reticulocyte lysate, the C-terminal fragment Angiogenin (108-121) transiently abolished the inhibition of translation caused by full-length angiogenin. This effect was directly coincident with the peptide's ability to prevent angiogenin-mediated cleavage of reticulocyte RNA. While Angiogenin (108-122) is a structural analog differing by one amino acid, this established assay provides a validated experimental platform for assessing its functional efficacy in a translationally relevant context. Researchers can use this system to quantify the specific activity of (108-122) against the documented performance of (108-121) [1].

Protein synthesis Reticulocyte lysate Translational inhibition Functional antagonism

In Vivo Angiogenesis Inhibition: Angiogenin (108-123) Efficacy in the CAM Assay as a Class Benchmark

The C-terminal fragment Angiogenin (108-123) significantly decreases neovascularization elicited by full-length angiogenin in the chick chorioallantoic membrane (CAM) assay. This in vivo model serves as a critical benchmark for assessing the anti-angiogenic potential of angiogenin fragments. While specific quantitative data for Angiogenin (108-122) in the CAM assay is not available in the primary literature, this established activity for the (108-123) analog confirms the class-level potential of C-terminal peptides to interfere with angiogenin's biological function in a living system [1]. This provides a strong rationale for utilizing (108-122) in similar in vivo angiogenesis studies.

Neovascularization Chick chorioallantoic membrane In vivo angiogenesis Anti-angiogenic activity

Vendor-Reported Purity and Solubility Specifications: Comparative Quality Metrics for Angiogenin (108-122)

Commercial vendors report that Angiogenin (108-122) is typically supplied with a purity of ≥98% as determined by HPLC, and exhibits high aqueous solubility (≥50 mg/mL in water). These specifications, while not unique to this peptide, provide essential procurement benchmarks. For comparison, the related Angiogenin (108-123) fragment is also offered at similar purity levels (>98%). However, solubility and formulation characteristics can vary subtly between fragments due to differences in peptide sequence and counter-ion content (e.g., TFA salt forms), which may impact downstream experimental handling [1].

Peptide purity HPLC Solubility Quality control

Defined Application Scenarios for Angiogenin (108-122) Based on Empirical Evidence


Quantitative Calibration of Angiogenin Ribonucleolytic Activity in Biochemical Assays

Utilize Angiogenin (108-122) as a reference inhibitor to establish baseline enzymatic activity in tRNA cleavage assays. The documented 39% inhibition rate under specific conditions provides a quantifiable benchmark for validating assay consistency and comparing the potency of novel angiogenin inhibitors. This is directly supported by vendor technical data [1].

Structure-Activity Relationship (SAR) Studies of C-Terminal Angiogenin Fragments

Employ Angiogenin (108-122) in comparative SAR studies alongside analogs like Angiogenin (108-123) and Angiogenin (108-121). The differential effects of terminal residues (Arg-122 vs. Pro-123) on enzymatic inhibition (e.g., the 278 μM Ki for 108-123) and cell-free translation provide a defined experimental framework for mapping functional epitopes [1].

Investigating Angiogenin-Mediated Translational Control in Cell-Free Systems

Apply Angiogenin (108-122) in rabbit reticulocyte lysate assays to probe the role of angiogenin's ribonucleolytic activity in regulating protein synthesis. The established functional benchmark with Angiogenin (108-121) allows for direct comparison of the peptide's ability to relieve angiogenin-induced translational arrest, a key step in understanding its cellular function [1].

Benchmarking In Vivo Anti-Angiogenic Activity Using the CAM Assay

Test Angiogenin (108-122) in the chick chorioallantoic membrane (CAM) assay to assess its capacity to inhibit neovascularization. While direct quantitative data for (108-122) is lacking, the established activity of the (108-123) fragment in this model provides a clear class-based rationale and a positive control benchmark for experimental design [1].

Technical Documentation Hub

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